molecular formula C11H15NO2 B13641382 2-Amino-1-(2-propoxyphenyl)ethan-1-one

2-Amino-1-(2-propoxyphenyl)ethan-1-one

Cat. No.: B13641382
M. Wt: 193.24 g/mol
InChI Key: KCZLGJVYYJYFKR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-propoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes an amino group and a propoxyphenyl group attached to an ethanone backbone.

Preparation Methods

The synthesis of 2-Amino-1-(2-propoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-propoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Amino-1-(2-propoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

2-Amino-1-(2-propoxyphenyl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-propoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the propoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-1-(2-propoxyphenyl)ethanone

InChI

InChI=1S/C11H15NO2/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12/h3-6H,2,7-8,12H2,1H3

InChI Key

KCZLGJVYYJYFKR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)CN

Origin of Product

United States

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